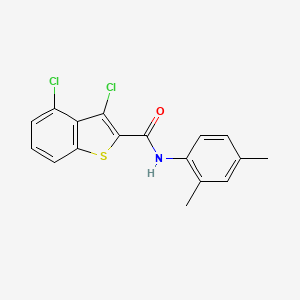

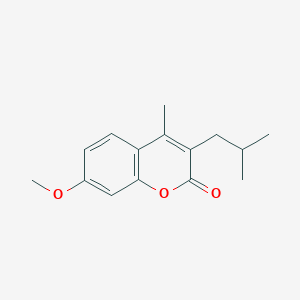

![molecular formula C17H21N3O3S B5707566 1-({3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine](/img/structure/B5707566.png)

1-({3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-({3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine, commonly known as DPP-4 inhibitor, is a class of oral hypoglycemic agents used for the treatment of type 2 diabetes mellitus. It works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the breakdown of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This inhibition leads to increased levels of GLP-1 and GIP, which in turn stimulates the release of insulin and reduces the release of glucagon, resulting in improved glycemic control.

Wirkmechanismus

1-({3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine inhibitors work by inhibiting the enzyme 1-({3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine, which is responsible for the breakdown of GLP-1 and GIP. GLP-1 and GIP are hormones that stimulate the release of insulin and inhibit the release of glucagon, resulting in improved glycemic control.

Biochemical and physiological effects:

1-({3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine inhibitors have several biochemical and physiological effects. They increase the levels of GLP-1 and GIP, which stimulate the release of insulin and inhibit the release of glucagon. This leads to improved glycemic control and a reduction in the risk of hypoglycemia. In addition, 1-({3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine inhibitors have been shown to have cardiovascular benefits, including a reduction in the risk of major adverse cardiovascular events.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 1-({3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine inhibitors in lab experiments include their ability to improve glycemic control, reduce HbA1c levels, and lower the risk of hypoglycemia. In addition, 1-({3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine inhibitors have been shown to have cardiovascular benefits, making them a promising area of research. The limitations of using 1-({3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine inhibitors in lab experiments include the potential for drug interactions and the need for careful monitoring of blood glucose levels.

Zukünftige Richtungen

There are several future directions for research on 1-({3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine inhibitors. One area of research is the development of new 1-({3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine inhibitors with improved efficacy and safety profiles. Another area of research is the investigation of the cardiovascular benefits of 1-({3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine inhibitors, including their potential for reducing the risk of major adverse cardiovascular events. Finally, research is needed to determine the long-term effects of 1-({3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine inhibitors on glycemic control and cardiovascular outcomes.

Synthesemethoden

The synthesis of 1-({3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine involves the reaction of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl chloride with piperidine and sodium hydride in dimethylformamide (DMF) at room temperature. The resulting product is then treated with sodium sulfite and hydrochloric acid to obtain the final product.

Wissenschaftliche Forschungsanwendungen

1-({3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine inhibitors have been extensively studied for their efficacy in the treatment of type 2 diabetes mellitus. Several clinical trials have demonstrated their ability to improve glycemic control, reduce HbA1c levels, and lower the risk of hypoglycemia. In addition, 1-({3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine inhibitors have been shown to have cardiovascular benefits, including a reduction in the risk of major adverse cardiovascular events.

Eigenschaften

IUPAC Name |

(3,5-dimethylpyrazol-1-yl)-(3-piperidin-1-ylsulfonylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c1-13-11-14(2)20(18-13)17(21)15-7-6-8-16(12-15)24(22,23)19-9-4-3-5-10-19/h6-8,11-12H,3-5,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRAQLEGQLXRDKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24785751 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(3,5-dimethyl-1H-pyrazol-1-yl)[3-(piperidin-1-ylsulfonyl)phenyl]methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide](/img/structure/B5707501.png)

![4-{2-[(2-ethylphenyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol](/img/structure/B5707523.png)

![2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5707527.png)

![N-(2,4-dichlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5707558.png)

![N-(3-chlorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5707564.png)

![5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5707582.png)